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Compound of Interest

Methyl 2-amino-4,5-
Compound Name:
dimethylbenzoate

Cat. No.: B091078

For Researchers, Scientists, and Drug Development Professionals
Introduction

Methyl 2-amino-4,5-dimethylbenzoate is an aromatic amine and a benzoate ester. Its
structural features, including the amino group and methyl substituents on the benzene ring,
make it a compound of interest in synthetic organic chemistry and potentially in the
development of pharmaceutical intermediates. Spectroscopic analysis is crucial for the
unequivocal identification and characterization of this molecule. This technical guide provides a
summary of the expected spectroscopic data (NMR, IR, MS) for Methyl 2-amino-4,5-
dimethylbenzoate.

Important Note on Data Availability: As of the latest search, specific experimental spectroscopic
data (NMR, IR, MS) for Methyl 2-amino-4,5-dimethylbenzoate is not readily available in the
public domain. The information presented herein is based on the analysis of structurally similar
compounds and theoretical predictions.

Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.
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H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the
aromatic protons, the two methyl groups on the ring, the ester methyl group, and the amino
group protons.

13C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all the unique
carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons,
and the methyl carbons.

Table 1: Predicted *H and 3C NMR Data for Methyl 2-amino-4,5-dimethylbenzoate

Assignment Pr(?dicted 'H Chemical Pr(?dicted 13C Chemical
Shift (ppm) Shift (ppm)
Aromatic-H (C3-H) 6.5-6.7 115-120
Aromatic-H (C6-H) 76-7.8 120 - 125
-NH2 4.0 - 5.5 (broad)
C4-CHs 21-23 18-22
C5-CHs 21-23 18- 22
-OCHs 3.7-3.9 50 - 55
C1-Aromatic - 110- 115
C2-Aromatic - 145 - 150
C4-Aromatic - 130- 135
C5-Aromatic - 135 - 140
Cc=0 - 165-170

Note: Predicted chemical shifts are estimates and can vary based on the solvent and other
experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.
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Table 2: Predicted IR Absorption Bands for Methyl 2-amino-4,5-dimethylbenzoate

Predicted Wavenumber

Functional Group

Description of Vibration

(cm™)
N-H Stretch (Amino) 3300 - 3500 Symmetric & Asymmetric
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000 Methyl groups
C=0 Stretch (Ester) 1680 - 1720 Strong, sharp peak
C=C Stretch (Aromatic) 1550 - 1650
C-N Stretch 1250 - 1350
C-O Stretch (Ester) 1100 - 1300

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The molecular weight of Methyl 2-amino-4,5-dimethylbenzoate is 179.22

g/mol .

Table 3: Predicted Key Fragments in the Mass Spectrum of Methyl 2-amino-4,5-

dimethylbenzoate

m/z Ratio Proposed Fragment lon

179 [M]* (Molecular lon)

148 [M - OCHs]*

120 [M - COOCH3s]*

105 [C7H7N]* (Fragment from cleavage of the ester

group)

Experimental Protocols
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While specific experimental details for this compound are unavailable, a general workflow for
obtaining the spectroscopic data is outlined below.

General NMR Spectroscopy Protocol:

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

o Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer. Standard pulse programs are used for 1D spectra.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra.

General IR Spectroscopy Protocol:

o Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of
the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR
(Attenuated Total Reflectance) accessory.

o Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically in the range of 4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups.

General Mass Spectrometry Protocol:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS).

 lonization: lonize the sample using a suitable technique, such as Electron lonization (EIl) or
Electrospray lonization (ESI).

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer.
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o Detection: Detect the ions to generate the mass spectrum.

Visualizations
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

 To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-amino-4,5-
dimethylbenzoate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091078#spectroscopic-data-of-methyl-2-amino-4-5-
dimethylbenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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